molecular formula C17H27O7-3 B1259099 (1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate

(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate

Cat. No. B1259099
M. Wt: 343.4 g/mol
InChI Key: QFOFNCNFUGQWTO-DYVFJYSZSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate is tricarboxylate anion of (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid. It is a conjugate base of a (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid.

Scientific Research Applications

Hydrolysis Products and Derivatives

  • Hydrolysis of Clavulanic Acid : The study by Finn et al. (1984) identified 1-amino-4-hydroxybutan-2-one as a significant product from the hydrolysis of clavulanic acid in various solutions. This research helps understand the breakdown and transformation of similar compounds (Finn, Harris, Hunt, & Zomaya, 1984).

Chemical Synthesis and Stereochemistry

  • Absolute Configuration of Related Compounds : Research by Aratani et al. (1970) on the absolute configuration of cis-2-phenylcyclopropane-carboxylic acid and related compounds offers insights into the stereochemical aspects of molecules similar to (1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate (Aratani, Nakanisi, & Nozaki, 1970).

Biological and Industrial Applications

  • Biological Production of Malic Acid : Dai et al. (2018) discuss the biological production of malic acid (2-hydroxybutanedioic acid), a chemical structurally related to the compound . This research highlights the importance of such compounds in various industries, including food and pharmaceuticals (Dai et al., 2018).

Catalytic and Chemical Reactions

  • Oxidation of Alkenes : A study by Dong et al. (2012) on the catalytic epoxidation of alkenes provides insights into the reactions of similar chemical structures, which may include the oxidation reactions of compounds like (1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate (Dong et al., 2012).

Synthesis and Derivatization

  • Synthesis of Amino Acids and Derivatives : Research on the synthesis of amino acids and their derivatives, as seen in the work of Häusler (1987), provides valuable insights into the synthetic pathways that may be relevant for (1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate (Häusler, 1987).

Isolation of Compounds from Natural Sources

  • Compounds from Marine Fungi : Studies like that of Zhang et al. (2009) on the isolation of new compounds from marine sources underscore the potential of discovering and studying structurally similar compounds in natural environments (Zhang et al., 2009).

properties

Molecular Formula

C17H27O7-3

Molecular Weight

343.4 g/mol

IUPAC Name

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate

InChI

InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-13(15(20)21)17(24,16(22)23)12-11-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23)/p-3/t13-,17+/m1/s1

InChI Key

QFOFNCNFUGQWTO-DYVFJYSZSA-K

Isomeric SMILES

CCCCCCCCCC[C@H](C(=O)[O-])[C@@](CCC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CCCCCCCCCCC(C(=O)[O-])C(CCC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate
Reactant of Route 2
(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate
Reactant of Route 3
(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate
Reactant of Route 4
(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate
Reactant of Route 5
(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate
Reactant of Route 6
(1S,2S)-1-decyl-2-hydroxybutane-1,2,4-tricarboxylate

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